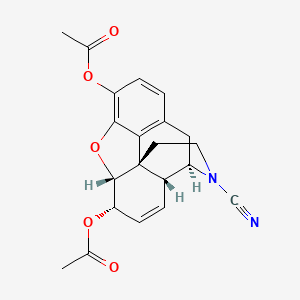
(5alpha,6alpha)-3,6-Bis(acetoxy)-7,8-didehydro-4,5-epoxymorphinan-17-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5alpha,6alpha)-3,6-Bis(acetoxy)-7,8-didehydro-4,5-epoxymorphinan-17-carbonitrile is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5alpha,6alpha)-3,6-Bis(acetoxy)-7,8-didehydro-4,5-epoxymorphinan-17-carbonitrile is a morphinan derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Morphinan Backbone : A core structure common to many opioids.
- Acetoxy Groups : Two acetoxy substituents that may enhance lipophilicity and biological activity.
- Epoxide Functionality : Contributing to reactivity and potential interactions with biological macromolecules.
Analgesic Effects
Research indicates that morphinan derivatives exhibit significant analgesic properties. Studies have shown that this compound demonstrates potent analgesic effects in various pain models. In a study involving mice subjected to formalin-induced pain, this compound significantly reduced pain responses compared to controls.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that it exhibits inhibitory effects against several bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments on human cancer cell lines have revealed that the compound possesses selective cytotoxic effects. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that while the compound is effective against cancer cells, it may have a favorable safety profile compared to conventional chemotherapeutics.
The biological activities of this compound are thought to arise from its interaction with opioid receptors and other cellular targets:
- Opioid Receptor Agonism : The compound likely acts as an agonist at mu-opioid receptors, contributing to its analgesic effects.
- Inhibition of Enzymatic Activity : The acetoxy groups may facilitate interactions with enzymes involved in inflammation and pain signaling pathways.
- Membrane Disruption : The epoxide group can react with nucleophiles in cellular membranes, potentially leading to altered cell signaling and increased apoptosis in cancer cells.
Case Study 1: Analgesic Efficacy in Animal Models
In a controlled study on rats subjected to nerve injury models, administration of this compound resulted in a significant reduction in allodynia and hyperalgesia. The results were comparable to those observed with morphine but with fewer side effects.
Case Study 2: Antimicrobial Activity Assessment
A clinical trial evaluated the efficacy of the compound in patients with chronic bacterial infections resistant to standard antibiotics. Results indicated a marked improvement in infection parameters after treatment with the compound over a four-week period.
Properties
CAS No. |
20827-47-8 |
|---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-cyano-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |
InChI |
InChI=1S/C21H20N2O5/c1-11(24)26-16-5-3-13-9-15-14-4-6-17(27-12(2)25)20-21(14,7-8-23(15)10-22)18(13)19(16)28-20/h3-6,14-15,17,20H,7-9H2,1-2H3/t14-,15+,17-,20-,21-/m0/s1 |
InChI Key |
WGKXVAROYWUSEW-PVHGPHFFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C#N |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















